Itanapraced

描述

属性

IUPAC Name |

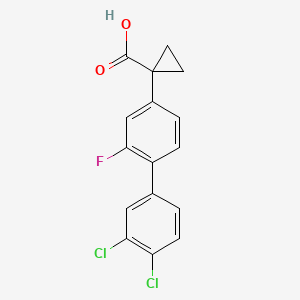

1-[4-(3,4-dichlorophenyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2FO2/c17-12-4-1-9(7-13(12)18)11-3-2-10(8-14(11)19)16(5-6-16)15(20)21/h1-4,7-8H,5-6H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYLTQQDABRNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=C(C=C2)C3=CC(=C(C=C3)Cl)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225901 | |

| Record name | 1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749269-83-8 | |

| Record name | CHF 5074 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0749269838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Itanapraced | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3',4'-DICHLORO-2-FLUOROBIPHENYL-4-YL) CYCLOPROPANECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ITANAPRACED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35RF1MWQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Itanapraced (CHF5074): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itanapraced (CHF5074) is a novel investigational therapeutic agent for Alzheimer's disease (AD) with a dual mechanism of action. It functions as a γ-secretase modulator, selectively altering the cleavage of amyloid precursor protein (APP) to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide. Concurrently, this compound exhibits anti-inflammatory properties by modulating microglial activation. This technical guide provides an in-depth overview of the molecular mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction

The amyloid cascade hypothesis has been a cornerstone of Alzheimer's disease research, positing that the accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42, is a primary pathogenic event. This compound (CHF5074) was developed as a γ-secretase modulator (GSM) to specifically address this pathway. Unlike γ-secretase inhibitors which block the enzyme's activity and can lead to mechanism-based toxicities related to Notch signaling, GSMs allosterically modulate the enzyme to shift APP processing away from the production of Aβ42 towards shorter, less amyloidogenic Aβ species.[1][2] Furthermore, chronic neuroinflammation, mediated by microglia, is a well-established contributor to AD pathogenesis. This compound's ability to modulate microglial activity presents a multi-faceted approach to treating this complex neurodegenerative disease.

Modulation of γ-Secretase and Amyloid-β Production

This compound directly interacts with the γ-secretase complex, a multi-protein enzyme responsible for the final cleavage of APP. This modulation results in a preferential reduction of Aβ42 secretion.

Quantitative Data: In Vitro Efficacy

The following table summarizes the in vitro potency of this compound in reducing Aβ40 and Aβ42 levels in a human neuroglioma cell line (H4swe) engineered to overexpress the Swedish mutation of APP (APPswe).

| Parameter | Cell Line | Value (μM) | Reference |

| IC50 (Aβ42) | H4swe | 3.6 | [3] |

| IC50 (Aβ40) | H4swe | 18.4 | [3] |

Experimental Protocol: In Vitro Aβ Quantification

Cell Culture and Treatment: Human neuroglioma cells (H4swe) are cultured in appropriate media. For dose-response experiments, cells are treated with this compound at concentrations ranging from 0.03 to 100 μM for a specified incubation period.[3]

Aβ Quantification: Following treatment, conditioned media is collected. The concentrations of Aβ40 and Aβ42 are quantified using specific enzyme-linked immunosorbent assays (ELISAs). The data is then analyzed to determine the half-maximal inhibitory concentration (IC50) for each Aβ species.

Signaling Pathway: γ-Secretase Modulation of APP Processing

The following diagram illustrates the canonical amyloidogenic pathway and the modulatory effect of this compound.

Modulation of Microglial Activation and Neuroinflammation

In addition to its effects on Aβ production, this compound has been shown to modulate the inflammatory response of microglia, the resident immune cells of the central nervous system.

Quantitative Data: Preclinical In Vivo Efficacy

Long-term treatment with this compound in a transgenic mouse model of AD (Tg2576) demonstrated a significant reduction in neuroinflammation.

| Parameter | Treatment Group | Reduction vs. Control | p-value | Reference |

| Plaque-associated microglia (cortex) | CHF5074 (375 ppm) | 54 ± 10% | P = 0.008 | [4] |

| Plaque-associated microglia (hippocampus) | CHF5074 (375 ppm) | 59 ± 8% | P = 0.002 | [4] |

Experimental Protocol: In Vivo Assessment of Microglial Activation

Animal Model and Treatment: Tg2576 mice, which overexpress a mutant form of human APP, are used as a model for AD. The mice are fed a diet containing this compound (e.g., 375 ppm) for a chronic period (e.g., 6 months).[4]

Immunohistochemistry: Following the treatment period, brain tissue is collected, sectioned, and stained with antibodies against microglial markers such as Iba1 or CD11b. The area of plaque-associated microglia is then quantified using image analysis software to assess the extent of microglial activation.[4]

Signaling Pathway: Microglial Modulation via TREM2

While the precise molecular target of this compound on microglia is still under investigation, evidence suggests it may influence the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) signaling pathway. TREM2 is critical for microglial activation, phagocytosis, and survival.

Clinical Evidence

Clinical studies with this compound have provided evidence of its target engagement and biological activity in humans.

Quantitative Data: Biomarker Changes in Mild Cognitive Impairment (MCI) Patients

A 12-week, double-blind, placebo-controlled study in patients with MCI demonstrated a dose-dependent effect of this compound on cerebrospinal fluid (CSF) biomarkers of neuroinflammation.

| Biomarker | Dose | Change vs. Placebo | p-value | Reference |

| CSF sCD40L | Dose-dependent | Inverse relationship | p=0.037 | [5] |

| CSF TNF-α | Dose-dependent | Inverse relationship | p=0.001 | [5] |

| Plasma sCD40L | 600 mg/day | Significantly lower | p=0.010 | [5] |

Experimental Protocol: Clinical Trial in MCI Patients

Study Design: A randomized, double-blind, placebo-controlled trial is conducted in patients diagnosed with Mild Cognitive Impairment (MCI). Participants are assigned to receive either placebo or ascending, titrated doses of this compound (e.g., 200, 400, or 600 mg/day) for a defined period (e.g., 12 weeks).[5]

Biomarker Analysis: Cerebrospinal fluid (CSF) and plasma samples are collected at baseline and at the end of the treatment period. Levels of inflammatory biomarkers, such as soluble CD40 ligand (sCD40L) and tumor necrosis factor-alpha (TNF-α), are measured using appropriate immunoassays. Statistical analyses are performed to assess dose-dependent effects of the drug on these biomarkers.[5]

Conclusion

This compound (CHF5074) represents a promising therapeutic candidate for Alzheimer's disease with a dual mechanism of action that addresses both the amyloid pathology and neuroinflammation. Its ability to selectively modulate γ-secretase to reduce Aβ42 production, coupled with its anti-inflammatory effects on microglia, offers a comprehensive approach to disease modification. The quantitative data from both preclinical and clinical studies support its biological activity and target engagement. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

References

- 1. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Itanapraced: A Non-Steroidal Anti-Inflammatory Derivative as a γ-Secretase Modulator for Alzheimer's Disease

An In-depth Technical Guide

Abstract

Itanapraced (CHF5074) is a novel, orally active small molecule investigated for the treatment of Alzheimer's disease (AD). Classified as a non-steroidal anti-inflammatory derivative, its primary mechanism of action diverges from traditional NSAIDs. Instead of inhibiting cyclooxygenase (COX) enzymes, this compound functions as a γ-secretase modulator (GSM). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols for its evaluation. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of neurodegenerative diseases.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles. The amyloid cascade hypothesis posits that the accumulation of Aβ, particularly the Aβ42 isoform, is a central event in AD pathogenesis. This compound represents a therapeutic strategy aimed at modulating the production of these amyloid peptides. While structurally related to NSAIDs, its pharmacological activity is distinct, offering a targeted approach to disease modification with a potentially favorable safety profile.

Mechanism of Action

This compound's primary therapeutic target is γ-secretase, a multi-protein enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides. Unlike γ-secretase inhibitors which block the enzyme's activity and can interfere with the processing of other essential substrates like Notch, this compound acts as a modulator. It allosterically binds to the γ-secretase complex, shifting its cleavage preference to favor the production of shorter, less amyloidogenic Aβ species (e.g., Aβ38) at the expense of the highly aggregation-prone Aβ42.[1][2] This modulation of Aβ production is achieved without significantly inhibiting COX-1 and COX-2 enzymes at therapeutic concentrations, thereby avoiding the common side effects associated with traditional NSAIDs.[3]

Beyond its effects on amyloidogenesis, this compound has demonstrated neuroprotective and anti-inflammatory properties. Preclinical studies have shown that it can inhibit microglial activation, a key component of the neuroinflammatory response in AD.[4][5] This dual action on both amyloid pathology and neuroinflammation makes this compound a promising multi-target candidate for AD therapy.

Signaling Pathway of γ-Secretase Modulation

The following diagram illustrates the cleavage of APP by β-secretase and the subsequent modulation of γ-secretase by this compound.

Quantitative Data

Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical findings for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| Aβ42 Secretion (IC50) | H4swe (human neuroglioma) | 3.6 µM | [3] |

| Aβ40 Secretion (IC50) | H4swe (human neuroglioma) | 18.4 µM | [3] |

| Notch Processing Inhibition | HEK293swe | >15 µM | [3] |

| COX-1 Inhibition (IC50) | N/A | >100 µM | [3] |

| COX-2 Inhibition (IC50) | N/A | >300 µM | [3] |

Table 2: In Vivo Efficacy of this compound in Tg2576 Mice

| Study Parameter | Treatment Group | Outcome | Reference |

| Cognitive Function (Novel Object Recognition) | |||

| Vehicle | Impaired recognition memory | ||

| This compound (375 ppm in diet) | Reversal of memory impairment | ||

| Brain Pathology | |||

| This compound (375 ppm in diet) | Reduced brain plaque burden and Aβ40/Aβ42 levels | [3] | |

| This compound (375 ppm in diet) | Decreased microglial activation | ||

| Safety | |||

| This compound (375 ppm in diet) | No COX-mediated gastrointestinal toxicity | [3] | |

| This compound (375 ppm in diet) | No Notch-related abnormalities in the ileum | [3] |

Clinical Data

This compound has been evaluated in Phase 1 and Phase 2 clinical trials. While comprehensive data from these trials are not fully published, the primary objectives were to assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers and individuals with mild cognitive impairment (MCI). The trials also explored effects on biomarkers of AD.

Table 3: Overview of this compound Clinical Trials

| Trial Identifier | Phase | Population | Primary Objectives | Status |

| NCT01303744 | 2 | Mild Cognitive Impairment | Safety and tolerability | Completed |

| NCT01602393 | 2 | Mild Cognitive Impairment (Open-label extension) | Long-term safety and tolerability | Completed |

Experimental Protocols

In Vitro Aβ Secretion Assay

Objective: To determine the effect of this compound on the secretion of Aβ40 and Aβ42 from cultured cells.

Materials:

-

Human neuroglioma cells overexpressing APP with the Swedish mutation (H4swe).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

This compound stock solution (in DMSO).

-

Aβ40 and Aβ42 ELISA kits.

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Seed H4swe cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle (DMSO) control.

-

Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, collect the conditioned medium from each well.

-

Centrifuge the collected medium to pellet any detached cells or debris.

-

Quantify the levels of Aβ40 and Aβ42 in the supernatant using specific sandwich ELISA kits according to the manufacturer's instructions.

-

Normalize the Aβ levels to the total protein concentration in the corresponding cell lysates.

-

Plot the percentage inhibition of Aβ secretion against the log concentration of this compound to determine the IC50 values.

In Vivo Efficacy Study in Tg2576 Mice

Objective: To evaluate the long-term effects of this compound on cognitive function and AD-like pathology in a transgenic mouse model.

Materials:

-

Tg2576 mice (transgenic for human APP with the Swedish mutation).

-

Age-matched wild-type littermates.

-

Standard rodent chow.

-

This compound-formulated chow (e.g., 375 ppm).

-

Novel Object Recognition test apparatus.

-

Equipment for tissue collection and processing (histology, ELISA).

Procedure:

-

At 6 months of age (prior to significant plaque deposition), randomly assign Tg2576 and wild-type mice to receive either standard chow or this compound-formulated chow.

-

House the animals under standard laboratory conditions with ad libitum access to food and water for the duration of the study (e.g., 9 months).

-

At the end of the treatment period, conduct behavioral testing, such as the Novel Object Recognition test, to assess cognitive function.

-

Following behavioral testing, euthanize the animals and collect brain tissue.

-

Process one hemisphere of the brain for histological analysis to quantify Aβ plaque burden and microglial activation (e.g., using immunohistochemistry with antibodies against Aβ and Iba1).

-

Homogenize the other hemisphere to extract soluble and insoluble Aβ fractions and quantify Aβ40 and Aβ42 levels using ELISA.

-

Analyze the data to compare the effects of this compound treatment with the vehicle control group in both transgenic and wild-type mice.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical preclinical in vivo study of this compound.

Conclusion

This compound is a promising disease-modifying therapeutic candidate for Alzheimer's disease with a unique mechanism of action. As a γ-secretase modulator, it selectively reduces the production of the toxic Aβ42 peptide without the safety concerns associated with broad γ-secretase inhibition. Its additional anti-inflammatory properties further support its potential to address the multifaceted pathology of AD. The preclinical data demonstrate its ability to improve cognitive deficits and reduce neuropathology in a relevant animal model. Further analysis of the completed Phase 2 clinical trials will be crucial in determining the future developmental path of this compound. The information and protocols provided in this technical guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and other γ-secretase modulators.

References

- 1. Gamma-secretase modulation with Abeta42-lowering nonsteroidal anti-inflammatory drugs and derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Possible mechanisms of action of NSAIDs and related compounds that modulate gamma-secretase cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Possible Mechanisms of Action of NSAIDs and Related Compounds that Modulate γ-Secretase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroinflammation in neurodegenerative disorders: the roles of microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pharmacological Profile of Itanapraced: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Itanapraced (also known as CHF5074 and CSP-1103) is a novel, orally active small molecule that has been investigated for the treatment of Alzheimer's disease. Its primary mechanism of action is the modulation of γ-secretase, an enzyme complex pivotal in the production of amyloid-beta (Aβ) peptides. In addition to its effects on amyloidogenesis, this compound exhibits significant anti-inflammatory properties, specifically targeting microglial activation. This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative data from in vitro and in vivo studies, and available human clinical trial data.

Mechanism of Action

This compound is classified as a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors which block the enzyme's activity entirely, this compound allosterically modulates its function. This modulation results in a shift in the cleavage of the amyloid precursor protein (APP), leading to a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concomitant increase in the production of shorter, less aggregation-prone Aβ peptides such as Aβ38.[1] This selective reduction of Aβ42 is considered a key therapeutic strategy in Alzheimer's disease.

Furthermore, this compound has demonstrated direct effects on microglia, the resident immune cells of the central nervous system. It promotes a shift in microglial phenotype from a pro-inflammatory to an anti-inflammatory and phagocytic state, a process known as alternative activation.[2] This action is associated with a reduction in the release of pro-inflammatory cytokines.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Target/Assay | Cell Line | Value | Reference |

| IC50 | Aβ42 Secretion | Human neuroglioma (H4swe) | 3.6 µM | [4][5] |

| IC50 | Aβ40 Secretion | Human neuroglioma (H4swe) | 18.4 µM | [4][5] |

| IC50 | COX-1 Inhibition | Not specified | > 100 µM | |

| IC50 | COX-2 Inhibition | Not specified | > 100 µM |

Table 2: In Vivo Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease (Tg2576)

| Study Parameter | Details | Results | Reference |

| Animal Model | Tg2576 transgenic mice expressing human APP with the Swedish mutation | - | [4][6] |

| Treatment | 375 ppm in the diet | - | [4][6] |

| Duration | 17 weeks | - | [4] |

| Amyloid Pathology | Brain Aβ42 and Aβ40 levels, Plaque burden | Reduced total brain Aβ42 and Aβ40 levels, and brain plaque burden | [4][6] |

| Microglial Activation | Plaque-associated microglia | Reduced | [7] |

| Cognitive Function | Spatial memory (Morris water maze) | Attenuated memory deficit | [7] |

Table 3: Phase I Clinical Trial Data in Healthy Human Volunteers

| Parameter | Details | Results | Reference |

| Study Design | Single and multiple ascending oral doses | - | [2] |

| Maximum Tolerated Dose | Multiple doses | Close to 600 mg/day | [2] |

| Most Frequent Adverse Event | At 600 mg/day | Mild-to-moderate diarrhea | [2] |

| Pharmacokinetics (Single Dose) | Time to peak plasma levels (Tmax) | 2-3 hours | |

| Terminal half-life (t1/2) | Approximately 25 hours | ||

| Systemic exposure | Proportional to dose | ||

| Pharmacokinetics (Multiple Doses) | Terminal half-life (t1/2) | Approximately 30 hours | [2] |

| Accumulation ratio at steady state | 2-fold | [2] | |

| Biomarker | Soluble CD40 ligand (sCD40L) in plasma and CSF (a marker of microglial activation) | Dose-dependently lowered | [2] |

Experimental Protocols

In Vitro Aβ Secretion Assay

-

Objective: To determine the effect of this compound on the secretion of Aβ40 and Aβ42.

-

Cell Line: Human neuroglioma cells (H4) stably transfected to overexpress human APP carrying the Swedish mutation (H4swe).[4]

-

Methodology:

-

H4swe cells are cultured in appropriate media.

-

Cells are treated with various concentrations of this compound (e.g., 0.03-100 µM) or vehicle control for a specified period.[4]

-

The conditioned media is collected.

-

The concentrations of Aβ40 and Aβ42 in the conditioned media are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

IC50 values are calculated from the dose-response curves.

-

Chronic Oral Administration in Tg2576 Mice

-

Objective: To evaluate the long-term efficacy of this compound on amyloid pathology and cognitive function in a transgenic mouse model of Alzheimer's disease.

-

Animal Model: Tg2576 mice, which overexpress a mutant form of human APP.[4][6]

-

Methodology:

-

A cohort of Tg2576 mice and wild-type littermates are used.

-

At a specified age (e.g., 6 months, before significant plaque deposition), mice are started on a diet containing this compound at a specific concentration (e.g., 375 ppm) or a control diet.[6][7]

-

The treatment is continued for an extended period (e.g., 17 weeks or 13 months).[4][6]

-

Behavioral tests, such as the Morris water maze, are conducted to assess cognitive function.[7]

-

At the end of the treatment period, mice are sacrificed, and brain tissue is collected.

-

Brain tissue is analyzed for Aβ levels (e.g., by ELISA), amyloid plaque burden (e.g., by immunohistochemistry and image analysis), and markers of microglial activation (e.g., by immunohistochemistry for Iba1).[4][6][7]

-

Microglial Activation Assay

-

Objective: To assess the effect of this compound on microglial phenotype and cytokine release.

-

Cell Culture: Primary mixed glial cultures (astrocytes and microglia) or isolated primary microglia.[2]

-

Methodology:

-

Glial cells are cultured and stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or Aβ peptides, to induce an inflammatory response.[2]

-

Cultures are co-treated with various concentrations of this compound or vehicle control.

-

After a specified incubation period, cell culture supernatants are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines using ELISAs or multiplex assays.[2][3]

-

The cells can be harvested for analysis of gene expression of markers for pro-inflammatory (e.g., iNOS, CD86) and anti-inflammatory/alternative activation (e.g., Arginase-1, CD206) phenotypes using quantitative real-time PCR (qRT-PCR).[2]

-

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

Caption: Proposed dual mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: General experimental workflow for in vivo studies of this compound.

Logical Relationship of this compound's Effects on Alzheimer's Disease Pathophysiology

Caption: this compound's targeted effects on key aspects of Alzheimer's disease pathophysiology.

Conclusion

This compound represents a multi-target therapeutic approach for Alzheimer's disease, addressing both the amyloid cascade and neuroinflammation. Its mechanism as a γ-secretase modulator offers a potentially safer alternative to direct inhibition of the enzyme. Preclinical studies have demonstrated its efficacy in reducing amyloid pathology, mitigating microglial-mediated inflammation, and improving cognitive function in a relevant animal model. Early clinical data in humans have shown it to be generally well-tolerated at therapeutic doses. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with Alzheimer's disease.

References

- 1. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of pro-inflammatory cytokines released from microglia in Alzheimer’s disease - Wang - Annals of Translational Medicine [atm.amegroups.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

Itanapraced's Effects on Hippocampal Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itanapraced (also known as CHF5074 or CSP-1103) is an investigational drug that has shown potential in preclinical studies for the treatment of Alzheimer's disease. This technical guide provides an in-depth overview of the documented effects of this compound on hippocampal neurons, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases and cognitive enhancement.

Core Mechanism of Action

This compound is characterized as an orally active γ-secretase modulator with non-steroidal anti-inflammatory properties. Its primary mechanism revolves around the modulation of γ-secretase activity, an enzyme complex involved in the cleavage of the amyloid precursor protein (APP). By selectively modulating this enzyme, this compound reduces the production of the neurotoxic amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40, which are central to the pathology of Alzheimer's disease.[1]

Beyond its effects on amyloid pathology, this compound exhibits direct neuroprotective effects on hippocampal neurons. It has been shown to inhibit cell apoptosis in hippocampal neurons subjected to oxygen and glucose deprivation (OGD), a cellular stress model relevant to neurodegenerative conditions.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 for Aβ42 Secretion Inhibition | Human neuroglioma cells (H4swe) expressing APPswe | 3.6 µM | [1] |

| IC50 for Aβ40 Secretion Inhibition | Human neuroglioma cells (H4swe) expressing APPswe | 18.4 µM | [1] |

| Inhibition of Notch Processing | HEK293swe cells | Concentrations > 15 µM | [1] |

| IC50 for Action Potential Inhibition | Not specified | 106 µM (after 30 min) | [1] |

| Inhibition of Excitatory Synaptic Transmission | Not specified | 30-100 µM (dose-dependent) | [1] |

| Reduction of Cell Apoptosis (OGD-induced) | Hippocampal neurons | 1-10 µM (significant reduction) | [1] |

| In Vivo Study: Tg2576 Transgenic Mice | |

| Treatment | Oral administration of this compound (375 ppm in the diet for 17 weeks) |

| Effects | - Decreased Aβ42 and Aβ40 levels in the brain- Reduced brain plaque burden- No observed COX-mediated gastrointestinal toxicity- No Notch-mediated cell differentiation abnormalities in the ileum |

| Reference | [1] |

Key Experimental Protocols

In Vitro Inhibition of Aβ Secretion

-

Cell Line: Human neuroglioma cells (H4swe) engineered to overexpress the Swedish mutation of amyloid precursor protein (APPswe).

-

Treatment: Cells were treated with varying concentrations of this compound (ranging from 0.03 to 100 µM).

-

Assay: The levels of secreted Aβ42 and Aβ40 in the cell culture medium were quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.[1]

Oxygen and Glucose Deprivation (OGD) in Hippocampal Neurons

-

Cell Culture: Primary hippocampal neurons were cultured under standard conditions.

-

OGD Induction: To mimic ischemic conditions, the culture medium was replaced with a glucose-free medium, and the cells were placed in a hypoxic chamber with low oxygen levels for a specified duration.

-

Treatment: this compound (at concentrations of 1-10 µM) was added to the culture medium before, during, or after the OGD insult.

-

Apoptosis Assay: Cell apoptosis was assessed using methods such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or caspase activity assays to quantify the extent of programmed cell death.

-

Analysis: The percentage of apoptotic cells in the this compound-treated groups was compared to the untreated OGD group to determine the neuroprotective effect.[1]

In Vivo Efficacy in Tg2576 Mice

-

Animal Model: Aged Tg2576 transgenic mice, which overexpress a mutant form of human APP and develop age-dependent amyloid plaques and cognitive deficits.

-

Treatment Regimen: this compound was administered orally as a dietary supplement (375 ppm) for a period of 17 weeks.

-

Brain Tissue Analysis: Following the treatment period, the mice were sacrificed, and their brains were harvested. One hemisphere was used for biochemical analysis, and the other for immunohistochemistry.

-

Aβ Quantification: Brain homogenates were analyzed by ELISA to measure the levels of soluble and insoluble Aβ42 and Aβ40.

-

Plaque Burden Assessment: Brain sections were stained with amyloid-binding dyes (e.g., Thioflavin S or specific Aβ antibodies) to visualize and quantify the area occupied by amyloid plaques.

-

Toxicity Assessment: Gastrointestinal tracts were examined for signs of COX-mediated toxicity, and the ileum was analyzed for any abnormalities in cell differentiation related to Notch signaling.[1]

Signaling Pathways and Experimental Workflows

Caption: this compound's dual mechanism of action.

Caption: Workflow for in vitro Aβ inhibition assay.

References

Itanapraced's Role in Preventing Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itanapraced (formerly known as CHF5074) is a novel investigational drug with potential applications in neurodegenerative diseases. While initially developed as a γ-secretase modulator to reduce the production of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease, emerging evidence suggests a broader neuroprotective role that includes the prevention of cell apoptosis. This technical guide provides an in-depth overview of the current understanding of this compound's anti-apoptotic mechanisms, drawing from preclinical studies. The focus is on its effects in models of neuronal stress, including oxygen-glucose deprivation (OGD) and exposure to pro-apoptotic stimuli like Aβ and Tumor Necrosis Factor-related Apoptosis-Inducing Ligand (TRAIL).

Neuroprotective Effects and Anti-Apoptotic Activity of this compound

Preclinical research has demonstrated that this compound can protect neuronal cells from apoptotic death in various in vitro models of neurodegeneration.

Protection against Oxygen-Glucose Deprivation (OGD)-Induced Apoptosis

In primary cortical neurons subjected to OGD, a model that mimics ischemic conditions, this compound has been shown to exert a neuroprotective effect. This protection is associated with an increase in histone H3 acetylation, suggesting an epigenetic mechanism of action that may lead to the altered expression of genes involved in cell survival and apoptosis.

Inhibition of Amyloid-Beta and TRAIL-Induced Apoptosis

In the SH-SY5Y human neuroblastoma cell line, this compound has been found to protect against apoptosis induced by both Aβ peptides and TRAIL[1]. This study indicated that this compound's protective effect involves the modulation of caspases and various kinases, including stress and MAP kinases.

Quantitative Data on this compound's Bioactivity

The following table summarizes the available quantitative data regarding the bioactivity of this compound from preclinical studies. It is important to note that direct quantitative data on the inhibition of specific caspases or the modulation of Bcl-2 family proteins by this compound is not yet publicly available.

| Parameter | Cell Line/Model | Value | Reference |

| Neuroprotection against Aβ and TRAIL-induced apoptosis | SH-SY5Y human neuroblastoma cells | Maximally active at 10 nM | [1] |

| Histone H3 Acetylation | Primary cortical neurons (post-OGD) | Increased |

Signaling Pathways Implicated in this compound's Anti-Apoptotic Action

Based on the available evidence, the anti-apoptotic effect of this compound appears to be multifactorial, involving both epigenetic regulation and modulation of intracellular signaling cascades.

Hypothesized Anti-Apoptotic Signaling Pathway of this compound

The following diagram illustrates a hypothesized signaling pathway for this compound's neuroprotective and anti-apoptotic effects, integrating the known effects on histone acetylation and the suggested modulation of kinase and caspase pathways.

Caption: Hypothesized anti-apoptotic signaling pathway of this compound.

General Experimental Workflow for Investigating Anti-Apoptotic Effects

The diagram below outlines a typical experimental workflow to assess the anti-apoptotic properties of a compound like this compound.

Caption: General workflow for assessing anti-apoptotic effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's anti-apoptotic effects.

Cell Culture and Induction of Apoptosis

-

Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model.

-

Culture Conditions: Cells are typically maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Apoptosis with TRAIL:

-

Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well.

-

After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound for a pre-incubation period (e.g., 1 hour).

-

Add recombinant human TRAIL to a final concentration known to induce apoptosis (e.g., 100 ng/mL).

-

Incubate for a further 24-48 hours before assessing cell viability or apoptosis markers.

-

Caspase-3 Activity Assay (Fluorometric)

This protocol is for a fluorometric assay using a specific caspase-3 substrate like Ac-DEVD-AMC.

-

Reagents:

-

Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.1% Triton X-100)

-

Caspase-3 Substrate (Ac-DEVD-AMC), 10 mM stock in DMSO

-

-

Procedure:

-

Culture and treat cells with this compound and the apoptotic stimulus as described above.

-

Lyse the cells by adding 100 µL of ice-cold Cell Lysis Buffer to each well.

-

Incubate on ice for 10 minutes.

-

Transfer the cell lysates to a black 96-well plate suitable for fluorescence measurements.

-

Prepare a reaction mixture by diluting the Caspase-3 Substrate to a final concentration of 50 µM in Caspase Assay Buffer.

-

Add 100 µL of the reaction mixture to each well containing cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

The fluorescence intensity is proportional to the caspase-3 activity.

-

Western Blot Analysis for Bcl-2 and Bax

-

Reagents:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies: Rabbit anti-Bcl-2, Rabbit anti-Bax, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) detection reagents

-

-

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control (β-actin).

-

Conclusion

This compound demonstrates promising neuroprotective properties by inhibiting cell apoptosis in preclinical models of neuronal stress. Its mechanism of action appears to involve the modulation of intracellular signaling pathways, including those regulated by MAP kinases and caspases, and potentially through epigenetic modifications via the inhibition of histone deacetylases. Further research is warranted to fully elucidate the specific molecular targets of this compound within the apoptotic cascade and to confirm these findings in more advanced models of neurodegenerative disease. The experimental protocols and workflows provided in this guide offer a framework for continued investigation into the anti-apoptotic potential of this compound and similar compounds.

References

The Discovery and Development of Itanapraced (CHF5074): A Technical Overview

Introduction

Itanapraced, also known as CHF5074, is a novel small molecule that was investigated as a potential therapeutic agent for Alzheimer's disease. Synthesized and developed by Chiesi Farmaceutici, this compound emerged from a class of non-steroidal anti-inflammatory drug (NSAID) derivatives.[1] It was characterized as a gamma-secretase modulator (GSM) with the ability to selectively alter the production of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[2][3] Unlike traditional NSAIDs, this compound was designed to be devoid of cyclooxygenase (COX) inhibitory activity, thereby avoiding the gastrointestinal side effects associated with that class of drugs.[4][5] This document provides a detailed technical overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.

Mechanism of Action

This compound's primary mechanism of action is the allosteric modulation of γ-secretase, a multi-protein enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of varying lengths.[1][6] Instead of inhibiting the enzyme outright like γ-secretase inhibitors (GSIs), this compound shifts the cleavage site, leading to a decrease in the production of the highly amyloidogenic 42-amino acid form of Aβ (Aβ42) and an increase in the production of shorter, less aggregation-prone forms such as Aβ38.[1][6] This modulation is considered a more refined therapeutic strategy than outright inhibition, as it preserves the physiological functions of γ-secretase, including the crucial processing of the Notch receptor, which is vital for cell-to-cell signaling and differentiation.[6][7]

In addition to its effects on Aβ production, this compound has demonstrated anti-inflammatory properties, specifically by modulating microglial activation.[2][3] Microglia are the resident immune cells of the central nervous system and play a dual role in Alzheimer's disease, contributing to both neuroinflammation and the clearance of Aβ plaques.[8][9] Chronic treatment with this compound has been shown to reduce the number of activated microglia associated with amyloid plaques in animal models.[2][3]

Caption: this compound's proposed dual mechanism of action.

Preclinical Development

In Vitro Studies

The initial characterization of this compound was performed in cell-based assays to determine its potency and selectivity for modulating Aβ production. In human neuroglioma cells (H4swe) engineered to overexpress the Swedish mutation of APP, this compound demonstrated a preferential reduction of Aβ42 over Aβ40.[5][7] Notably, this compound showed no significant inhibitory activity against COX-1 and COX-2 enzymes at concentrations up to 100 µM and 300 µM, respectively, confirming its lack of NSAID-like activity.[5] Furthermore, at a concentration of 5 µM, this compound did not affect the intracellular cleavage of Notch in human embryonic kidney 293swe cells, indicating a favorable safety profile compared to non-selective γ-secretase inhibitors.[7]

| Parameter | Cell Line | Value | Reference |

| Aβ42 IC₅₀ | H4swe | 3.6 µM | [7][10] |

| Aβ40 IC₅₀ | H4swe | 18.4 µM | [7][10] |

| COX-1 Inhibition IC₅₀ | N/A | >100 µM | [4][5] |

| COX-2 Inhibition IC₅₀ | N/A | >300 µM | [5] |

Table 1: In Vitro Activity of this compound (CHF5074)

Experimental Protocol: In Vitro Aβ Secretion Assay

-

Cell Culture: Human neuroglioma cells expressing the Swedish mutated form of amyloid precursor protein (H4swe) are cultured in appropriate media until they reach a suitable confluency.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.03-100 µM) or a vehicle control.[10]

-

Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for APP processing and Aβ peptide secretion into the conditioned medium.

-

Sample Collection: The conditioned medium is collected from each well.

-

Aβ Quantification: The concentrations of Aβ40 and Aβ42 in the conditioned medium are measured using specific sandwich enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The Aβ concentrations are normalized to the vehicle-treated controls, and the half-maximal inhibitory concentrations (IC₅₀) are calculated by fitting the data to a dose-response curve.

In Vivo Studies

The efficacy of this compound was evaluated in several transgenic mouse models of Alzheimer's disease, which develop age-dependent amyloid pathology and cognitive deficits. Chronic administration of this compound, typically mixed in the diet at a concentration of 375 ppm, led to significant reductions in brain Aβ pathology.[2][3][7]

In a study using Tg2576 mice, a 17-week treatment with this compound resulted in a significant decrease in both the number and area of amyloid plaques in the cortex and hippocampus.[7] This was accompanied by a reduction in total brain levels of both Aβ40 and Aβ42.[7] A subsequent 6-month study in hAPP transgenic mice (expressing both Swedish and London mutations) confirmed these findings, showing a significant reduction in plaque burden and the associated microglial inflammation.[2][3] Importantly, these pathological improvements were correlated with an attenuation of spatial memory deficits as assessed by the Morris water maze test.[3][11]

| Parameter | Mouse Model | Treatment Duration | Region | Reduction vs. Control | P-value | Reference |

| Plaque Area | Tg2576 | 17 weeks | Cortex | 52.2% | p = 0.0003 | [7] |

| Hippocampus | 76.7% | p = 0.004 | [7] | |||

| hAPP | 6 months | Cortex | Significant | p = 0.003 | [2][3] | |

| Hippocampus | Significant | p = 0.004 | [2][3] | |||

| Plaque Number | Tg2576 | 17 weeks | Cortex | 48.9% | p = 0.0004 | [7] |

| Hippocampus | 66.2% | p = 0.037 | [7] | |||

| hAPP | 6 months | Cortex | Significant | p = 0.022 | [2][3] | |

| Hippocampus | Significant | p = 0.005 | [2][3] | |||

| Total Brain Aβ40 | Tg2576 | 17 weeks | Whole Brain | 49.2% | p = 0.017 | [7] |

| Total Brain Aβ42 | Tg2576 | 17 weeks | Whole Brain | 43.5% | p = 0.027 | [7] |

| Plaque-associated Microglia | hAPP | 6 months | Cortex | Significant | p = 0.008 | [2][3] |

| Hippocampus | Significant | p = 0.002 | [2][3] |

Table 2: In Vivo Efficacy of this compound (375 ppm in diet) in Transgenic Mouse Models

Caption: A typical experimental workflow for preclinical in vivo studies.

Experimental Protocol: In Vivo Mouse Model Study

-

Animal Model: Age-matched transgenic mice (e.g., 6-month-old hAPP mice) and wild-type littermates are used.[3]

-

Group Allocation: Animals are randomly assigned to treatment groups: this compound (375 ppm in the diet), a positive control (e.g., ibuprofen, 375 ppm), or a vehicle (standard diet).[3]

-

Treatment Period: The mice are treated for a chronic duration, for instance, 6 months.[3] Body weight and general health are monitored throughout the study.

-

Behavioral Assessment: Towards the end of the treatment period, cognitive function is assessed using standardized tests like the Morris water maze to evaluate spatial learning and memory.[3]

-

Tissue Collection: Following the treatment and behavioral testing, mice are euthanized. Brains are harvested, with one hemisphere typically being fixed for immunohistochemistry and the other flash-frozen for biochemical analysis.

-

Immunohistochemistry: Fixed brain sections are stained with antibodies to detect amyloid plaques (e.g., 6E10 antibody) and activated microglia (e.g., Iba1 antibody). The plaque burden (area and number) and microglial activation are quantified using image analysis software.[2][7]

-

Biochemical Analysis: Frozen brain tissue is homogenized, and soluble and insoluble fractions are extracted. The levels of Aβ40 and Aβ42 in these fractions are measured by ELISA.[7]

-

Statistical Analysis: Data from all assessments are statistically analyzed to determine significant differences between the treatment and control groups.

Pharmacokinetics

Pharmacokinetic studies in rats indicated that this compound is well-absorbed orally (approximately 50% bioavailability) and is eliminated slowly from plasma, with a half-life of about 20 hours.[5] In Tg2576 mice treated chronically, the brain concentration of this compound was measured to be 6.4 ± 0.4 µM, a level consistent with the in vitro IC₅₀ values for Aβ reduction.[7]

Clinical Development

This compound advanced into Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in humans. However, the development for Alzheimer's disease was ultimately discontinued. A Phase 1 study did not show a significant effect on the levels of Aβ42 in the cerebrospinal fluid (CSF) of treated individuals, likely due to the low potency of the compound.[1]

Conclusion

This compound (CHF5074) represents a significant effort in the development of γ-secretase modulators for Alzheimer's disease. Its discovery was rooted in the strategic modification of an NSAID scaffold to create a molecule that selectively modulates Aβ production without the liabilities of COX inhibition or Notch pathway interference. Preclinical studies robustly demonstrated its efficacy in reducing amyloid pathology, mitigating neuroinflammation, and improving cognitive function in animal models. Despite this promising preclinical profile, the translation to clinical efficacy proved challenging, a common theme in Alzheimer's drug development. The journey of this compound underscores the complexities of targeting the amyloid cascade and highlights the critical need for highly potent and brain-penetrant molecules to achieve meaningful therapeutic effects in humans.

References

- 1. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHF5074, a novel gamma-secretase modulator, attenuates brain beta-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. γ Secretase Selective Inhibitors | Modulators | Selleckchem.com [selleckchem.com]

- 5. This compound (CHF 5074) | Secretase modulator | Mechanism | Concentration [selleckchem.com]

- 6. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), a novel gamma-secretase modulator, reduces brain beta-amyloid pathology in a transgenic mouse model of Alzheimer's disease without causing peripheral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New insight on microglia activation in neurodegenerative diseases and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microglia Specific Drug Targeting Using Natural Products for the Regulation of Redox Imbalance in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Early Research Findings on Itanapraced Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research findings on the efficacy of Itanapraced (also known as CHF5074 and CSP-1103), a novel γ-secretase modulator with potential therapeutic applications in Alzheimer's disease. The following sections detail the quantitative data from preclinical and clinical studies, experimental protocols for key assays, and visualizations of the proposed signaling pathways.

Quantitative Data Summary

The efficacy of this compound has been evaluated in both in vitro and in vivo models, as well as in early-phase clinical trials. The data consistently demonstrates its ability to modulate γ-secretase activity, reduce amyloid-beta (Aβ) pathology, and mitigate neuroinflammation.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | This compound Concentration | Result | Citation |

| Aβ42 Secretion | Human neuroglioma cells (H4swe) | IC50: 3.6 μM | Dose-dependent reduction | [1] |

| Aβ40 Secretion | Human neuroglioma cells (H4swe) | IC50: 18.4 μM | Dose-dependent reduction | [1] |

| Neuronal Apoptosis | Primary cortical neurons (OGD-induced) | 1-10 μM | Significant reduction in cell death | [1] |

| Caspase-3 Cleavage | Primary cortical neurons (OGD-induced) | 3 μM | Significant reduction |

OGD: Oxygen and Glucose Deprivation

Table 2: Preclinical Efficacy of this compound in Transgenic Mice Models of Alzheimer's Disease

| Parameter | Animal Model | Treatment | Result | Citation |

| Brain Aβ42 Levels | Tg2576 mice | 375 ppm in diet for 17 weeks | Significant decrease | [1] |

| Brain Aβ40 Levels | Tg2576 mice | 375 ppm in diet for 17 weeks | Significant decrease | [1] |

| Brain Plaque Burden | Tg2576 mice | 375 ppm in diet for 17 weeks | Significant reduction | [1] |

| Spatial Memory | hAPP transgenic mice | 375 ppm in diet | Attenuation of memory deficit in Morris water maze |

Table 3: Phase 2 Clinical Trial Efficacy of this compound in Patients with Mild Cognitive Impairment (MCI)

| Biomarker | Dosage | Duration | Result | p-value |

| CSF sCD40L | 200, 400, 600 mg/day | 12 weeks | Inverse dose-dependent relationship | 0.037 |

| CSF TNF-α | 200, 400, 600 mg/day | 12 weeks | Inverse dose-dependent relationship | 0.001 |

| Plasma sCD40L | 600 mg/day | 12 weeks | Significantly lower than placebo | 0.010 |

| Executive Function (APOE4 carriers) | 200, 400, 600 mg/day | 12 weeks | Positive dose-response trend | Not statistically significant |

CSF: Cerebrospinal Fluid; sCD40L: soluble CD40 ligand; TNF-α: Tumor Necrosis Factor-alpha

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the evaluation of this compound's efficacy.

In Vitro Aβ40 and Aβ42 Quantification (ELISA)

-

Cell Culture: Human neuroglioma cells (H4swe) expressing the Swedish mutation of amyloid precursor protein (APP) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified period.

-

Sample Collection: Conditioned media is collected and centrifuged to remove cellular debris.

-

ELISA Procedure:

-

ELISA plates are coated with a capture antibody specific for either Aβ40 or Aβ42.

-

Plates are blocked to prevent non-specific binding.

-

Standards and samples are added to the wells and incubated.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is added, and the colorimetric or chemiluminescent signal is measured using a plate reader.

-

Aβ concentrations are calculated based on the standard curve.

-

Morris Water Maze for Spatial Memory Assessment in Mice

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

-

Acquisition Phase:

-

Mice are subjected to multiple trials per day for several consecutive days.

-

In each trial, the mouse is released from a different starting position and must find the hidden platform.

-

The time taken to find the platform (escape latency) and the path length are recorded.

-

-

Probe Trial:

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for a set period.

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

-

Western Blot for Cleaved Caspase-3

-

Sample Preparation: Protein lysates are prepared from treated cells or animal tissues. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a solution (e.g., non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for cleaved caspase-3.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is detected using an imaging system. The intensity of the bands is quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and experimental workflows for this compound.

References

Methodological & Application

Application Notes and Protocols for Itanapraced in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itanapraced (also known as CHF5074) is a non-steroidal anti-inflammatory derivative that acts as a modulator of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides.[1][2] Its primary application in in vitro research is in the context of Alzheimer's disease, where it has been shown to selectively reduce the production of the toxic Aβ42 peptide while having a lesser effect on Aβ40.[1] Additionally, this compound exhibits anti-inflammatory properties and can protect neurons from apoptosis.[1] These characteristics make it a valuable tool for studying the pathological mechanisms of Alzheimer's disease and for the preclinical evaluation of potential therapeutic agents.

This document provides detailed protocols for utilizing this compound in various in vitro cell culture assays to assess its efficacy and mechanism of action.

Mechanism of Action

This compound's primary mechanism of action is the modulation of γ-secretase activity. This enzyme is responsible for the final cleavage of the amyloid precursor protein (APP), which can result in the formation of Aβ peptides of varying lengths. This compound selectively inhibits the production of the more aggregation-prone and neurotoxic Aβ42 peptide.[1] At higher concentrations, it can also inhibit the processing of Notch, another γ-secretase substrate, which is a critical consideration for dosage in experimental design.[1] Furthermore, this compound has demonstrated neuroprotective effects by inhibiting cell apoptosis in hippocampal neurons.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro studies.

| Parameter | Cell Line/System | Value | Reference |

| IC50 for Aβ42 Secretion | Human neuroglioma cells (H4swe) | 3.6 µM | [1] |

| IC50 for Aβ40 Secretion | Human neuroglioma cells (H4swe) | 18.4 µM | [1] |

| Inhibition of Notch Processing | HEK293swe cells | > 15 µM | [1] |

| IC50 for Action Potential Inhibition | Not specified | 106 µM | [1] |

| Effective Concentration for Apoptosis Reduction | Hippocampal neurons (OGD-induced) | 1 - 10 µM | [1] |

Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound, focusing on its role as a γ-secretase modulator in the context of amyloid precursor protein (APP) processing.

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating the in vitro effects of this compound.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol is designed to assess the effect of this compound on the viability of neuronal or other relevant cell lines.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, H4swe) or primary neurons

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

-

MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Solubilization: If using MTT, carefully remove the medium and add 100-150 µL of solubilization solution to each well. If using XTT, this step is not necessary.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment, particularly in models of induced apoptosis.

Materials:

-

Cells of interest (e.g., primary hippocampal neurons)

-

Apoptosis-inducing agent (e.g., for Oxygen-Glucose Deprivation)

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells and induce apoptosis according to the specific experimental model. Treat the cells with the desired concentrations of this compound during or after the apoptotic insult.

-

Cell Harvesting: After the treatment period, gently collect the cells (including any floating cells in the supernatant). For adherent cells, use a gentle dissociation agent like Accutase.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Quantification of Aβ40 and Aβ42 by ELISA

This protocol is for measuring the levels of secreted Aβ40 and Aβ42 in the cell culture supernatant following treatment with this compound.

Materials:

-

Cell line overexpressing APP (e.g., H4swe)

-

Complete cell culture medium

-

This compound stock solution

-

Human Aβ40 and Aβ42 ELISA kits

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a suitable culture plate (e.g., 24-well or 6-well) and allow them to reach 70-80% confluency. Replace the medium with fresh medium containing various concentrations of this compound.

-

Supernatant Collection: After 24-48 hours of incubation, collect the cell culture supernatant. Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cell debris.

-

ELISA Procedure: Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating with a detection antibody.

-

Adding a substrate solution to develop the color.

-

Stopping the reaction and measuring the absorbance.

-

-

Data Analysis: Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve. Normalize the results to the total protein concentration of the corresponding cell lysates if desired. Determine the IC50 values for the inhibition of Aβ40 and Aβ42 secretion.

References

Application Notes and Protocols: Dosing Regimen for Itanapraced in Tg2576 Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosing regimen for Itanapraced (also known as CHF5074) in the Tg2576 mouse model of Alzheimer's disease. The included protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound is an orally active, non-steroidal, anti-inflammatory derivative that acts as a γ-secretase modulator.[1] It has been shown to selectively reduce the production of amyloid-beta 42 (Aβ42) and Aβ40, peptides that are central to the pathogenesis of Alzheimer's disease.[1] The Tg2576 mouse model, which overexpresses a mutant form of the human amyloid precursor protein (APP), is a widely used preclinical model to study amyloid deposition and test potential therapeutic agents.[2]

Quantitative Dosing Regimen

The following table summarizes the reported dosing regimen for this compound in Tg2576 mice. This regimen has been shown to effectively reduce brain Aβ42 and Aβ40 levels, as well as the overall plaque burden.[1]

| Parameter | Value | Reference |

| Compound | This compound (CHF5074) | [1] |

| Animal Model | Tg2576 mice | [1] |

| Dosage | 375 ppm in the diet | [1] |

| Administration Route | Oral (in diet) | [1] |

| Duration | 17 weeks | [1] |

Experimental Protocols

Protocol 1: Chronic Oral Administration of this compound in Diet

This protocol describes the long-term administration of this compound to Tg2576 mice by incorporating the compound into their daily feed.

Materials:

-

This compound (CHF5074) powder

-

Standard rodent chow

-

Precision balance

-

Food mixer/blender

-

Tg2576 mice

-

Control littermate mice (non-transgenic)

Procedure:

-

Diet Preparation:

-

Calculate the required amount of this compound to achieve a final concentration of 375 ppm (375 mg of this compound per kg of chow).

-

Thoroughly mix the calculated amount of this compound powder with a small portion of the powdered standard rodent chow.

-

Gradually add the remaining powdered chow and continue mixing until a homogenous mixture is achieved.

-

If pelleting equipment is available, the mixed chow can be re-pelleted. Alternatively, the powdered diet can be provided in appropriate feeders.

-

-

Animal Housing and Acclimation:

-

House Tg2576 mice and control littermates under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to water.

-

Acclimate the mice to the housing conditions for at least one week before the start of the treatment.

-

-

Treatment Administration:

-

At the designated age (e.g., before or after significant plaque deposition, depending on the study's objective), replace the standard diet of the treatment group of Tg2576 mice with the this compound-medicated diet.

-

Provide the control group of Tg2576 mice and the wild-type control group with the standard, unmedicated diet.

-

Continue the respective diets for a total of 17 weeks.

-

Monitor food consumption and body weight regularly (e.g., weekly) to ensure animal health and estimate drug intake.

-

-

Endpoint Analysis:

-

At the end of the 17-week treatment period, euthanize the mice according to approved institutional protocols.

-

Collect brain tissue for subsequent biochemical and histological analyses, such as measuring Aβ40 and Aβ42 levels (e.g., via ELISA) and assessing amyloid plaque burden (e.g., via immunohistochemistry).

-

Protocol 2: Voluntary Oral Administration in Jelly

For studies requiring more precise and time-controlled dosing, a voluntary oral administration method can be adapted. This method minimizes the stress associated with traditional gavage techniques.[3][4][5]

Materials:

-

This compound (CHF5074)

-

Vehicle (e.g., water, DMSO, or as specified by the manufacturer)

-

Gelatin

-

Non-caloric sweetener (e.g., sucralose)

-

Flavoring essence (optional)

-

24-well plate or similar mold

Procedure:

-

Jelly Preparation (per jelly, adjust as needed):

-

Prepare a stock solution of gelatin according to the manufacturer's instructions.

-

Dissolve the desired dose of this compound in the appropriate vehicle.

-

In a well of the 24-well plate, combine the drug solution with the gelatin stock and flavoring essence. Mix thoroughly.

-

Prepare vehicle-only jellies for the control group in the same manner.

-

Allow the jellies to set at 4°C for at least 3 hours.[3]

-

-

Jelly Dosing Training (4 days):

-

Drug Administration:

-

Provide each mouse in the treatment group with a pre-weighed piece of the this compound-containing jelly corresponding to the target dose based on its body weight.

-

Provide the control group with a corresponding piece of the vehicle jelly.

-

Ensure the entire jelly portion is consumed to confirm the full dose was administered.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation in Tg2576 mice.

Caption: Mechanism of action of this compound as a γ-secretase modulator.

Caption: Experimental workflow for evaluating this compound in Tg2576 mice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Relationship between Aβ and Memory in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Voluntary oral administration of drugs in mice [protocols.io]

- 4. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine Itanapraced Efficacy

Introduction

Itanapraced (also known as CHF5074) is a promising therapeutic candidate for Alzheimer's disease, exhibiting a dual mechanism of action as a γ-secretase modulator and a neuroinflammatory inhibitor.[1][2] As a γ-secretase modulator, this compound selectively reduces the production of amyloid-beta 42 (Aβ42), a key pathogenic peptide in Alzheimer's disease, with less effect on the more common Aβ40 isoform.[1][2] Furthermore, its anti-inflammatory properties are critical to its potential efficacy, as neuroinflammation, primarily driven by microglial activation, is a well-established contributor to neurodegeneration.[3]

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound in vitro. The described assays will enable researchers to quantify its effects on Aβ production, microglial activation, and its neuroprotective capabilities.

1. γ-Secretase Modulation: Aβ42 and Aβ40 Secretion Assay

This assay is designed to quantify the effect of this compound on the production of Aβ42 and Aβ40 peptides in a cell line overexpressing the amyloid precursor protein (APP). Human neuroglioma cells expressing APPswe (H4swe) are a suitable model for this purpose.[1]

Experimental Protocol

-

Cell Culture: Culture H4swe cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain APP overexpression. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed H4swe cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the existing medium with the medium containing different concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 24-48 hours.

-